![molecular formula C24H18FN3O B6509437 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-84-0](/img/structure/B6509437.png)

3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

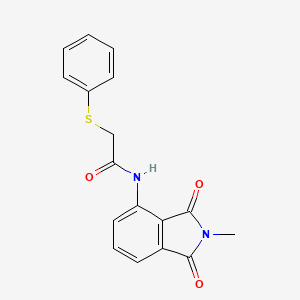

3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (EF-PQ) is a novel small molecule that has recently been studied for its potential scientific and medical applications. EF-PQ is a heterocyclic compound with a pyrazolo[4,3-c]quinoline core structure and is composed of two aromatic rings, a phenyl ring and a pyrazole ring, connected by an ethoxy bridge. EF-PQ has been studied for its potential as a therapeutic agent, due to its ability to interact with multiple cellular targets, including proteins, enzymes, and receptors. In addition, EF-PQ has been studied for its potential to modulate cellular processes, such as cell growth, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential scientific and medical applications. In particular, this compound has been studied for its potential to modulate cellular processes, such as cell growth, differentiation, and apoptosis. Additionally, this compound has been studied for its ability to interact with multiple cellular targets, including proteins, enzymes, and receptors. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases.

Wirkmechanismus

Target of Action

The primary targets of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline are the FLT3 and haspin kinases . These kinases play critical roles in the proliferation of many cancers . FLT3 is a receptor tyrosine kinase, mutations in which are associated with poor prognosis in acute myeloid leukemia (AML) patients .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The 3H-pyrazolo[4,3-f]quinoline core of the compound, synthesized via a one flask multi-component Doebner–Povarov reaction, acts as a kinase hinge binder . This moiety can be tuned to selectively inhibit cancer-associated kinases such as FLT3 and haspin .

Biochemical Pathways

The inhibition of FLT3 and haspin kinases by the compound affects the signaling pathways associated with these kinases. The compound inhibits the phosphorylation of FLT3 and histone H3, a haspin target, in cells . This results in the disruption of the downstream signaling pathways, leading to the inhibition of cancer cell proliferation .

Pharmacokinetics

The compound’s ability to inhibit the proliferation of flt3-driven aml cell lines with gi 50 values between 2–25 nm suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. The compound has remarkable potencies against FLT3-driven AML cell lines . It inhibits the phosphorylation of both FLT3 and histone H3 in cells, disrupting the downstream signaling pathways and leading to the inhibition of cancer cell proliferation .

Action Environment

The compound’s synthesis via a one flask multi-component doebner–povarov reaction suggests that it may be stable under a variety of conditions .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline for laboratory experiments include its relatively simple synthesis, its ability to interact with multiple cellular targets, and its potential to modulate cellular processes, such as cell growth, differentiation, and apoptosis. The limitations of using this compound for laboratory experiments include its lack of specificity for certain cellular targets, its potential to interact with other molecules in the cell, and its potential to cause side effects, such as cell death.

Zukünftige Richtungen

The potential future directions for 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline research include further exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to determine the mechanism of action of this compound, as well as to identify additional cellular targets and potential side effects. Furthermore, further research is needed to determine the efficacy of this compound in laboratory experiments, as well as to identify additional advantages and limitations of using this compound for laboratory experiments. Finally, further research is needed to explore the potential of this compound as a drug delivery vehicle, as well as its potential to modulate gene expression.

Synthesemethoden

3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized from commercially available starting materials, such as 4-fluorophenylacetonitrile, 4-ethoxyphenylacetonitrile, and 3-amino-1-phenylpyrazole, through a series of reaction steps. The synthesis begins with the reaction of 4-fluorophenylacetonitrile and 4-ethoxyphenylacetonitrile in the presence of sodium ethoxide, to form the ethoxy bridge. This is followed by the reaction of the ethoxy bridge with 3-amino-1-phenylpyrazole, to form the pyrazolo[4,3-c]quinoline core structure of this compound. Finally, the compound is purified by column chromatography.

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-2-29-19-13-7-16(8-14-19)23-21-15-26-22-6-4-3-5-20(22)24(21)28(27-23)18-11-9-17(25)10-12-18/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJXWTKBCAPMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide](/img/structure/B6509361.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509362.png)

![8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509368.png)

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509376.png)

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509388.png)

![1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509403.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509407.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6509413.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509425.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509432.png)

![3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509436.png)

![N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6509447.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6509448.png)